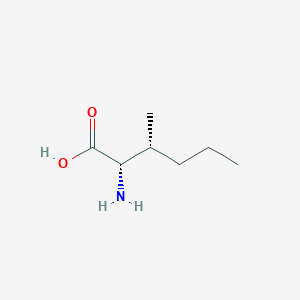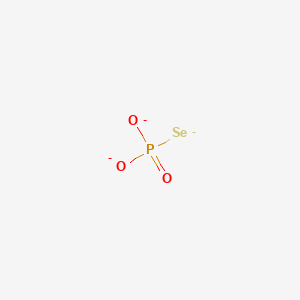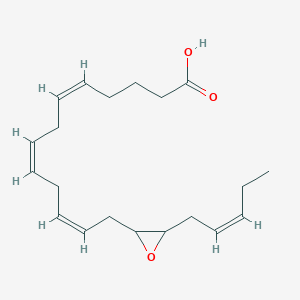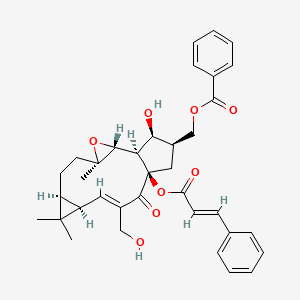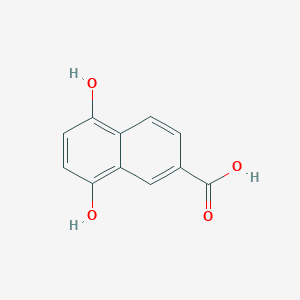
1,4-Dihydroxy-6-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-dihydroxy-6-naphthoic acid is a naphthalenediol that is naphthalene-1,4-diol bering a carboxy substituent at position 6. It is a monocarboxylic acid, a member of naphthalenediols and a naphthohydroquinone. It is a conjugate acid of a 1,4-dihydroxy-6-naphthoate.
Wissenschaftliche Forschungsanwendungen
Aryl Hydrocarbon Receptor (AhR) Binding and Anti-inflammatory Activity
1,4-Dihydroxy-6-naphthoic acid (1,4-DHNA) is recognized for its binding with the aryl hydrocarbon receptor (AhR), demonstrating notable anti-inflammatory activity, particularly in the gut. The compound was found to be the most potent among its naphthalene derivatives in inducing AhR-responsive genes, suggesting its significant potential in therapeutic applications targeting AhR-related pathways (Cheng et al., 2017).
Anticancer Properties
This compound has been utilized as a substrate in the synthesis of 1H-benzo[g]isochromene-5,10-diones, which demonstrated interesting cytotoxic activity against different cancer cell lines. This highlights its potential as a precursor in developing new anticancer agents (Tuyet Anh Dang Thi et al., 2015).
Modulation of Gut Microflora and Inflammation
The compound has shown promising results in attenuating colitis by modulating gut microflora and lymphocyte homing. This bifidogenic growth stimulator derived from Propionibacterium freudenreichii demonstrated significant improvements in the survival rate and histological damage score in mice with dextran sodium sulphate-induced colitis (Y. Okada et al., 2005).
Potential in Improving Intestinal Health
This compound has been identified as a metabolic by-product with potential benefits as a prebiotic. It has been implicated in fecal size enlargement and softening in mice, pointing to its potential as a food additive to improve human intestinal health and as a constipation preventive agent (H. Kasai et al., 2021).
Bifidogenic Growth Stimulation
The discovery of a Lactobacillus casei strain, identified as LP1, capable of producing this compound, highlights its role as a bifidogenic growth stimulator. This finding opens avenues for using this strain as a functional food ingredient, given the health benefits associated with bifidobacteria (Jo-Eun Kang et al., 2015).
Anti-osteoporosis Effects
Research has demonstrated the potential of this compound in suppressing bone mass reduction in ovariectomized mice, indicating its possible application as a treatment for postmenopausal osteoporosis. The compound showed improved bone resorption and suppressed the production of inflammatory cytokines (Kenichiro Kita et al., 2016).
Eigenschaften
Molekularformel |
C11H8O4 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
5,8-dihydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-9-3-4-10(13)8-5-6(11(14)15)1-2-7(8)9/h1-5,12-13H,(H,14,15) |
InChI-Schlüssel |
HVZYIHBMRFYBRI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C=C1C(=O)O)O)O |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C=C1C(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



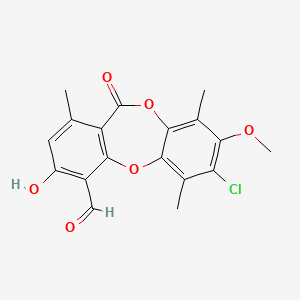

![2-[(1-Ethyl-3-methyl-4-pyrazolyl)methyl]-1-(4-fluoro-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1257214.png)
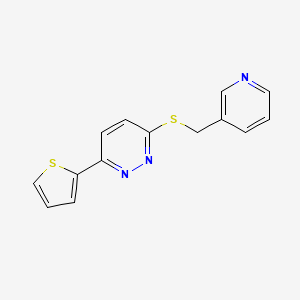
![3-acetamido-N-[4-(4-methylsulfonylphenyl)-2-thiazolyl]-3-phenyl-N-prop-2-enylpropanamide](/img/structure/B1257216.png)
![[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-Tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate](/img/structure/B1257217.png)
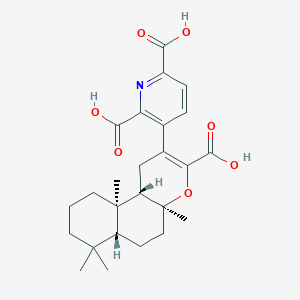


![[4-[5-[(7,8-Dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B1257230.png)
